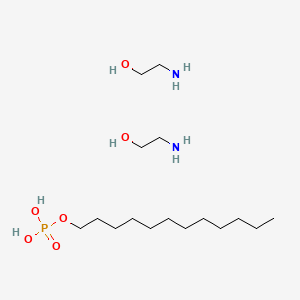

Lauryl phosphate, diethanolamine salt

Beschreibung

BenchChem offers high-quality Lauryl phosphate, diethanolamine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauryl phosphate, diethanolamine salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

72928-20-2 |

|---|---|

Molekularformel |

C16H41N2O6P |

Molekulargewicht |

388.48 g/mol |

IUPAC-Name |

2-aminoethanol;dodecyl dihydrogen phosphate |

InChI |

InChI=1S/C12H27O4P.2C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;2*3-1-2-4/h2-12H2,1H3,(H2,13,14,15);2*4H,1-3H2 |

InChI-Schlüssel |

IBDYGODGRXIPCI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOP(=O)(O)O.C(CO)N.C(CO)N |

Herkunft des Produkts |

United States |

Synthetic Pathways and Reaction Mechanisms

By-product Formation

The primary by-products in the synthesis of lauryl phosphate (B84403) include:

Dialkyl and Trialkyl Phosphates: Besides the desired monoalkyl phosphate, the reaction can also yield dialkyl and, to a lesser extent, trialkyl phosphates. ncsu.eduorganic-chemistry.org The formation of these is dependent on the reaction conditions and the choice of phosphorylating agent. ncsu.eduorganic-chemistry.org

Unreacted Lauryl Alcohol: Incomplete reaction can result in residual lauryl alcohol in the final product mixture. ncsu.edu

Phosphoric Acid: The presence of water during the reaction with phosphorus pentoxide can lead to the formation of phosphoric acid. ncsu.edu

Pyrophosphates: Under certain conditions, particularly with the use of phosphorus pentoxide, pyrophosphate structures can be formed. google.comgoogle.com

Mitigation Strategies

Several strategies can be employed to minimize the formation of these by-products and to purify the final product:

Control of Reaction Stoichiometry: The molar ratio of lauryl alcohol to the phosphorylating agent is a critical factor. ncsu.edu By carefully controlling this ratio, the formation of the desired monoalkyl phosphate can be maximized. ncsu.edu

Reaction Conditions: Temperature and reaction time can be optimized to favor the desired product and minimize side reactions. google.com For example, conducting the reaction with phosphorus pentoxide and a secondary alcohol at temperatures between 30°C and 60°C can favor the formation of pyrophosphate esters over orthophosphate esters. google.comgoogle.com

Purification Techniques: After the synthesis, various purification methods can be used to remove by-products.

Washing and Extraction: The crude product can be washed with a dilute acidic solution or a chelating agent composition to remove inorganic impurities. google.com Subsequent washing with water can further purify the product. ncsu.edugoogle.com Solvent extraction using a mixture of aliphatic hydrocarbons, a lower alcohol, and water can be effective in separating the desired phosphate ester salt from nonionic compounds like unreacted alcohol. google.com

Use of Acid Scavengers: After washing and drying, treating the product with an acid scavenger, such as an epoxy-containing compound, can help to neutralize any remaining acidic impurities. google.com

Hydrolysis: In syntheses using phosphorus oxychloride, a final hydrolysis step is crucial to convert the intermediate into the desired dialkyl phosphate and to remove certain impurities. organic-chemistry.org

| By-product | Mitigation Strategy |

| Dialkyl and Trialkyl Phosphates | Control of reactant stoichiometry, optimization of reaction conditions. ncsu.eduorganic-chemistry.org |

| Unreacted Lauryl Alcohol | Solvent extraction. google.com |

| Phosphoric Acid | Washing with water or dilute acidic solutions. ncsu.edugoogle.com |

| Pyrophosphates | Control of reaction conditions and choice of alcohol (secondary alcohols favor pyrophosphate formation). google.comgoogle.com |

Structural Elucidation of Synthesized Products

Chromatographic Techniques for Component Separation and Quantification

Chromatographic methods are essential for separating the components of a mixture and quantifying their respective concentrations. alfachemic.com For a compound like Lauryl phosphate, diethanolamine salt, which can exist in a mixture with starting materials or side-products, these techniques provide critical information on purity and composition.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of surfactants and other cosmetic ingredients. alfachemic.commt.com The development of a robust HPLC method for Lauryl phosphate, diethanolamine salt involves the systematic optimization of several parameters to achieve adequate separation and quantification.

A typical reversed-phase HPLC method can be developed using a C18 column. nih.gov The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. mdpi.com Detection can be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as many surfactants lack a strong UV chromophore. thermofisher.com

Method validation is a critical step to ensure the reliability of the analytical results. alfachemic.com Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). foodengprog.org

Linearity is assessed by analyzing a series of standard solutions of Lauryl phosphate, diethanolamine salt at different concentrations and plotting the detector response against the concentration. The correlation coefficient (R²) of the resulting calibration curve should ideally be close to 1.0.

Precision is determined by repeatedly analyzing a single sample to assess the repeatability of the method. This is typically expressed as the relative standard deviation (RSD) of the measurements. mdpi.com

Accuracy is evaluated by spiking a sample matrix with a known amount of the analyte and measuring the recovery. thermofisher.com

The following table summarizes typical validation parameters for an HPLC method for Lauryl phosphate, diethanolamine salt:

| Parameter | Typical Value/Range |

| Linearity (R²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98-102% |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Multi-component Analysis

For a more detailed analysis, especially in complex cosmetic formulations, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful tool. nih.govnih.gov UPLC offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.net The mass spectrometer provides highly specific detection and structural information about the analytes. nih.gov

In the analysis of Lauryl phosphate, diethanolamine salt, UPLC-MS can be used to:

Simultaneously identify and quantify Lauryl phosphate, diethanolamine, and any related impurities. nih.gov

Characterize the distribution of different alkyl chain lengths in the lauryl phosphate moiety.

Detect trace levels of contaminants in the raw material or final product.

The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of analytes in complex matrices with minimal sample preparation. chromatographyonline.comresearchgate.netnih.gov

A typical UPLC-MS method for the analysis of surfactants in cosmetic products might involve the following conditions:

| Parameter | Condition |

| UPLC System | |

| Column | C18 reversed-phase, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative Ion Modes |

| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Thin-Layer Chromatography (TLC) for Mixture Profiling

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of mixtures. tandfonline.comresearchgate.netresearchgate.net It is particularly useful for screening raw materials and monitoring the progress of chemical reactions. In the context of Lauryl phosphate, diethanolamine salt, TLC can be used to quickly assess the purity of a sample and identify the presence of major impurities. core.ac.uk

A typical TLC analysis would involve spotting the sample onto a silica (B1680970) gel plate and developing it in a suitable mobile phase, such as a mixture of chloroform, methanol, and acetic acid. aocs.org The separated components are then visualized using a suitable staining reagent, such as iodine vapor or a phosphate-specific spray. researchgate.net The retention factor (Rf) value of each spot can be used for identification by comparing it to that of a standard.

While primarily a qualitative technique, modern HPTLC (High-Performance Thin-Layer Chromatography) coupled with densitometry can provide quantitative information. nih.gov

Spectroscopic Approaches for Molecular Structure and Compositional Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and composition of chemical compounds.

Advanced Spectroscopic Techniques for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. thermofisher.com The FTIR spectrum of Lauryl phosphate, diethanolamine salt would exhibit characteristic absorption bands corresponding to the different functional groups in the molecule. For instance, the presence of P=O, P-O-C, C-N, and O-H bonds can be confirmed by their characteristic vibrational frequencies. ukm.myshimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. thermofisher.com Both ¹H NMR and ³¹P NMR would be particularly useful for characterizing Lauryl phosphate, diethanolamine salt. nih.gov

¹H NMR would show signals corresponding to the protons in the lauryl chain and the diethanolamine moiety, providing information about their chemical environment and connectivity. ukm.my

³¹P NMR is highly specific for the phosphorus nucleus and would provide a single peak for the phosphate group, the chemical shift of which can confirm the formation of the phosphate ester. cir-safety.orgmdpi.com

The table below outlines the expected spectroscopic data for Lauryl phosphate, diethanolamine salt:

| Spectroscopic Technique | Functional Group/Proton Environment | Expected Chemical Shift/Frequency Range |

| FTIR | O-H (Alcohol) | 3200-3600 cm⁻¹ (broad) |

| N-H (Amine salt) | 2400-2800 cm⁻¹ (broad) | |

| C-H (Alkyl) | 2850-2960 cm⁻¹ | |

| P=O (Phosphate) | 1200-1300 cm⁻¹ | |

| P-O-C (Phosphate ester) | 950-1050 cm⁻¹ | |

| ¹H NMR | -CH₃ (Lauryl) | ~0.9 ppm |

| -(CH₂)n- (Lauryl) | ~1.2-1.4 ppm | |

| -O-CH₂- (Lauryl) | ~3.9-4.1 ppm | |

| -N-CH₂- (Diethanolamine) | ~3.0-3.2 ppm | |

| -CH₂-OH (Diethanolamine) | ~3.7-3.9 ppm | |

| ³¹P NMR | Phosphate ester | 0-5 ppm |

Quantitative Spectroscopic Analysis of Lauryl Phosphate, Diethanolamine Salt Content

Spectroscopic methods can also be employed for the quantitative analysis of Lauryl phosphate, diethanolamine salt. ucdavis.edu One common approach involves the formation of a colored complex with the phosphate group, which can then be measured using a UV-Visible spectrophotometer. mt.comslideshare.netbergbuilds.domains

A widely used method is the molybdenum blue method. slideshare.netbergbuilds.domains In this procedure, the phosphate reacts with ammonium molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. This complex is then reduced with a suitable reducing agent, such as ascorbic acid, to produce a stable blue-colored complex. bergbuilds.domains The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically at a specific wavelength, typically around 880 nm. bergbuilds.domains

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known phosphate concentration. ucdavis.edu The concentration of phosphate in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is highly sensitive and can be used to determine low levels of phosphate esters in various samples. acs.orgnih.gov

Titrimetric and Electrochemical Methods for Characterization

The comprehensive characterization of complex chemical compounds is fundamental to understanding their properties and behavior. For surfactants such as Lauryl phosphate, diethanolamine salt, a combination of titrimetric and electrochemical methods provides invaluable insights into their composition and solution characteristics. These techniques are pivotal for quality control in production and for the formulation of products with desired performance attributes.

Potentiometric titration is a highly accurate and reproducible method for determining the composition of alkyl phosphate surfactants. scientific.netresearchgate.net This technique is particularly useful for analyzing commercial-grade Lauryl phosphate, which typically exists as a mixture of monoalkyl phosphate (MAP), dialkyl phosphate (DAP), and residual phosphoric acid. The diethanolamine salt of this mixture will have both acidic phosphate groups and the basic diethanolamine component.

The method involves dissolving the sample in a suitable solvent, often an alcohol-water mixture, and titrating with a standardized basic solution, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). A pH electrode connected to a potentiometer monitors the change in potential (pH) as the titrant is added. The resulting titration curve exhibits distinct inflection points, or endpoints, corresponding to the neutralization of the different acidic species present.

First Inflection Point: Corresponds to the neutralization of the first proton of the strong acidic components, which includes the first proton of phosphoric acid and the first proton of the monolauryl phosphate.

Second Inflection Point: Represents the neutralization of the weaker acidic species, primarily the second proton of the monolauryl phosphate. The dialkyl phosphate component, being a much weaker acid, may not show a distinct inflection point or may be titrated along with the second proton of the monoester, depending on the solvent system.

The composition of the alkyl phosphate mixture can be accurately determined from the volumes of titrant consumed at each endpoint. elpub.ru For instance, the acid number, expressed in mg KOH/g of sample, can be calculated for each inflection point, providing a quantitative measure of the acidic components. pcc.eu Research has shown that potentiometric titration provides more accurate and reliable results for the analysis of phosphate esters compared to methods relying on colorimetric indicators, which can be subjective. researchgate.net

Table 1: Representative Potentiometric Titration Data for a Lauryl Phosphate Ester

| Parameter | Value |

| Acid Number (to 1st inflection point) | 90.0 – 110.0 mg KOH/g |

| Acid Number (to 2nd inflection point) | 150.0 – 180.0 mg KOH/g |

This table presents typical acid number ranges for a comparable ethoxylated lauryl phosphate, illustrating the distinct neutralization stages. pcc.eu

Conductivity measurement is a powerful, non-invasive technique used to study the dissociation and aggregation behavior of ionic surfactants like Lauryl phosphate, diethanolamine salt in aqueous solutions. The electrical conductivity of a solution is dependent on the concentration and mobility of the ions present. usp.org

When the Lauryl phosphate, diethanolamine salt is dissolved in water, it dissociates into lauryl phosphate anions and diethanolammonium cations. As the concentration of the surfactant increases, the conductivity generally increases in a linear fashion. However, at a specific concentration known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into organized aggregates called micelles.

This micelle formation leads to a distinct change in the conductivity behavior. The mobility of the ions within the micelles is lower than that of the free ions, and the counterions (diethanolammonium) become partially bound to the micelle surface. This results in a noticeable decrease in the slope of the conductivity versus concentration plot. The point at which this break occurs is the CMC, a critical parameter that defines the onset of surfactant self-assembly and is crucial for its application in emulsification, detergency, and other surface-active phenomena.

Precise conductance measurements on solutions of phosphate salts have been used to develop complex models that calculate the concentrations and limiting molar conductances of all ionic species present, including H₂PO₄⁻ and HPO₄²⁻. d-nb.inforesearchgate.net This type of detailed analysis allows for the determination of ion-pair formation constants and a thorough understanding of the electrolyte system. d-nb.inforesearchgate.net

Table 2: Representative Conductivity Parameters for Phosphate Ions in Aqueous Solution at 25°C

| Ion | Limiting Molar Conductance (λ⁰) (S·cm²/mol) |

| Na⁺ | 50.10 |

| K⁺ | 73.54 |

| H₂PO₄⁻ | (Determined from multicomponent analysis) |

| HPO₄²⁻ | (Determined from multicomponent analysis) |

This table, adapted from studies on sodium and potassium phosphate salts, shows the established limiting molar conductances for reference ions, which are used in models to determine the values for the phosphate anions of interest. d-nb.info

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For Lauryl phosphate, diethanolamine salt, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, decomposition profile, and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve of Lauryl phosphate, diethanolamine salt would reveal the temperatures at which the compound begins to degrade. The analysis can distinguish different stages of decomposition, such as the loss of residual water or solvent, the decomposition of the diethanolamine moiety, and the subsequent breakdown of the lauryl phosphate chain. Studies on related phosphate compounds have shown multi-step decomposition processes, with degradation of organic components occurring at specific temperature ranges. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect phase transitions such as melting, crystallization, and glass transitions. For a surfactant salt like Lauryl phosphate, diethanolamine salt, a DSC thermogram could show an endothermic peak corresponding to its melting point. It can also be used to study the interaction of the surfactant with water, revealing information about the stability of hydrated forms. The combination of TGA and DSC provides a comprehensive thermal profile, essential for determining the processing and storage stability of the compound. For example, analysis of iron phosphate materials shows how TGA can indicate oxidation of components upon heating, which in turn affects the thermal stability observed by DSC. researchgate.net

Table 3: Illustrative Thermal Decomposition Stages for a Phosphate-Based Surfactant

| Temperature Range (°C) | Event | Mass Loss (%) |

| < 150°C | Loss of adsorbed water/moisture | ~5% |

| 180 - 250°C | Initial decomposition of organic cation (e.g., diethanolamine) | Varies |

| > 250°C | Decomposition of the alkyl phosphate backbone | Varies |

This table is a generalized representation based on thermal analysis of phosphate-containing organic materials, illustrating the type of data obtained from a TGA experiment. researchgate.net

Interfacial Chemistry and Colloid Science of Lauryl Phosphate, Diethanolamine Salt

Fundamental Principles of Surface Activity

The efficacy of lauryl phosphate (B84403), diethanolamine (B148213) salt as a surfactant stems from its ability to spontaneously adsorb at interfaces, thereby altering the energetic properties of these boundary layers. This behavior is fundamental to its application in a wide range of industrial and commercial products.

The presence of lauryl phosphate, diethanolamine salt in a bulk aqueous solution leads to a reduction in the surface tension at the liquid-air interface. This phenomenon is driven by the thermodynamic favorability of placing the hydrophobic lauryl group away from the aqueous environment and orienting the hydrophilic phosphate-diethanolamine group towards the water phase. This molecular arrangement at the surface disrupts the cohesive energy of the water molecules, which is responsible for surface tension.

The extent of surface tension reduction is dependent on the concentration of the surfactant in the bulk solution. As the concentration of lauryl phosphate, diethanolamine salt increases, more molecules adsorb to the interface, leading to a progressive decrease in surface tension. This process continues until the interface becomes saturated with surfactant molecules. At this point, a critical concentration, known as the critical micelle concentration (CMC), is reached. Beyond the CMC, further addition of the surfactant results in the formation of micelles within the bulk solution rather than a significant additional decrease in surface tension, which then remains at a relatively constant low value. researchgate.net The efficiency of a surfactant is often characterized by its ability to lower surface tension at and above its CMC. researchgate.net

In systems containing two immiscible liquids, such as oil and water, a significant interfacial tension exists at their boundary due to unfavorable interactions between the different molecules. Lauryl phosphate, diethanolamine salt can effectively modulate this interfacial tension. When introduced into an oil-water system, the amphiphilic molecules migrate to the interface. The hydrophobic lauryl tail partitions into the oil phase, while the hydrophilic headgroup remains in the aqueous phase.

This orientation creates a molecular bridge between the two phases, reducing the unfavorable contact between oil and water molecules and thereby lowering the interfacial tension. nih.govgoogle.com The reduction of interfacial tension is a critical prerequisite for the formation of stable emulsions, as it decreases the free energy required to disperse one liquid as droplets within the other. The effectiveness of lauryl phosphate, diethanolamine salt in reducing interfacial tension is a key factor in its role as an emulsifying agent. Some studies have shown that combining surfactants with other molecules, such as certain proteins, can lead to a synergistic effect, further enhancing the reduction of interfacial tension. google.com

Emulsion and Microemulsion Stabilization Mechanisms

Emulsions are thermodynamically unstable systems that require the presence of an emulsifying agent to prevent the dispersed droplets from coalescing and leading to phase separation. Lauryl phosphate, diethanolamine salt serves as an effective stabilizer for both conventional emulsions and microemulsions.

Lauryl phosphate, diethanolamine salt can be used to stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions. patsnap.comatamankimya.com The type of emulsion formed is largely dictated by the relative solubility of the emulsifier in the two phases, often conceptualized by the hydrophilic-lipophilic balance (HLB) system, as well as the volume fractions of the oil and water phases.

In oil-in-water (O/W) emulsions , the oil is the dispersed phase, and water is the continuous phase. For this to occur, the emulsifier should be predominantly hydrophilic, allowing it to stabilize the oil droplets within the aqueous medium. The charged phosphate headgroup of lauryl phosphate, diethanolamine salt provides electrostatic repulsion between the oil droplets, preventing them from flocculating and coalescing.

In water-in-oil (W/O) emulsions , water is dispersed within a continuous oil phase. google.com This typically requires a more lipophilic emulsifier. The diethanolamine salt of a fatty acid like lauryl phosphate can also function in this capacity, particularly when the formulation conditions favor its partitioning into the oil phase. The stabilization mechanism in W/O emulsions primarily involves the formation of a dense interfacial film by the surfactant's hydrophobic tails, which creates a steric barrier preventing the water droplets from coming into contact.

| Emulsion Type | Dispersed Phase | Continuous Phase | Role of Lauryl Phosphate, Diethanolamine Salt | Primary Stabilization Mechanism |

|---|---|---|---|---|

| Oil-in-Water (O/W) | Oil | Water | Forms a protective layer around oil droplets with hydrophilic heads oriented towards the water. | Electrostatic and steric repulsion between droplets. |

| Water-in-Oil (W/O) | Water | Oil | Forms a protective layer around water droplets with hydrophobic tails oriented towards the oil. | Steric hindrance from the packed hydrocarbon tails. |

The ionic strength of the aqueous phase, determined by the concentration of dissolved salts, can have a profound impact on the stability of emulsions and microemulsions stabilized by ionic surfactants like lauryl phosphate, diethanolamine salt. The effects are complex and can either enhance or diminish stability depending on the specific conditions.

For anionic surfactants, the addition of salt (e.g., NaCl) introduces electrolytes that can screen the electrostatic repulsion between the charged headgroups at the droplet interface. At low concentrations, this can lead to a more compact packing of the surfactant molecules at the interface, potentially enhancing stability. mdpi.com However, excessive salt concentrations can neutralize the surface charge on the droplets, reducing the electrostatic repulsion that prevents them from coalescing, which can lead to instability. mdpi.com

In the context of microemulsions stabilized by anionic phosphate esters, studies have shown that the system can tolerate an increase in ionic strength up to a certain point. up.ac.za Beyond this optimal point, microemulsion formation may be inhibited. Interestingly, the addition of certain amine salts, such as diethanolamine nitrite, has been found to improve the emulsification of the aqueous phase, especially at high salt concentrations. up.ac.za

| Salt Concentration (M) | Zeta Potential (mV) | Droplet Size (μm) | Emulsion Stability (Creaming Index %) |

|---|---|---|---|

| 0.00 | -45 | 0.8 | 15 |

| 0.02 | -35 | 0.7 | 10 |

| 0.05 | -20 | 1.2 | 25 |

| 0.10 | -10 | 2.5 | 40 |

Note: Data are illustrative, based on general principles described in the literature. mdpi.com

Emulsion inversion refers to the phenomenon where an O/W emulsion inverts to a W/O emulsion, or vice versa. This transition can be induced by changing factors such as temperature, particularly for systems stabilized by nonionic or certain ionic surfactants. The temperature at which this inversion occurs is known as the Phase Inversion Temperature (PIT). mdpi.com

The PIT is influenced by factors that affect the hydrophilic-lipophilic properties of the surfactant. For instance, an increase in surfactant concentration can alter the packing at the interface and influence the curvature, thereby affecting the PIT. Research on emulsions stabilized with nonionic surfactants has shown that increasing the surfactant concentration can lead to a decrease in the PIT. mdpi.com This is because higher concentrations can promote a change in the preferred curvature of the interfacial film from convex (favoring O/W) to concave (favoring W/O) at a lower temperature. mdpi.com Although lauryl phosphate, diethanolamine salt is ionic, its behavior can be similarly influenced by formulation variables that shift its HLB characteristics.

| Surfactant Concentration (wt.%) | Phase Inversion Temperature (°C) |

|---|---|

| 1 | 85 |

| 2 | 82 |

| 5 | 77 |

| 10 | 70 |

Note: Data are illustrative, based on general principles described in the literature for surfactant systems. mdpi.com

Interactions with Co-surfactants and Polymeric Stabilizers

The performance of lauryl phosphate, diethanolamine salt in various applications is significantly influenced by its interactions with other surface-active molecules and polymers. These interactions can lead to synergistic effects, enhancing properties such as foam stability, viscosity, and detergency.

In a patented cosmetic composition, the combination of mono- and dialkyl phosphates with sodium lauriminodipropionate as a co-surfactant demonstrated significantly improved foaming properties. google.com This suggests that the selection of an appropriate co-surfactant is crucial for optimizing the performance of phosphate-based surfactants.

The table below illustrates the effect of a co-surfactant, sodium lauriminodipropionate (SLDP), on the foam height of a phosphate surfactant system, indicating a synergistic interaction.

Table 1: Effect of Sodium Lauriminodipropionate (SLDP) on Foam Height

| % SLDP | Flash Foam (mls) | Maximum Foam (mls) |

|---|---|---|

| 0 | 120 | 140 |

| 1 | 130 | 155 |

| 2 | 145 | 170 |

| 3 | 150 | 175 |

Data derived from a study on a similar phosphate surfactant system, demonstrating the principle of co-surfactant interaction. google.com

Polymeric stabilizers also play a crucial role in modifying the interfacial properties of surfactant solutions. The stability of adsorbed surfactant-polymer complexes can be enhanced by the addition of electrolytes, which screen the electrostatic repulsion between the charged heads of the surfactant molecules, allowing for a more compact arrangement. researchgate.net The interaction between lauryl phosphate, diethanolamine salt and polymers such as hydroxyethylcellulose or xanthan gum can lead to a significant increase in the viscosity of the bulk solution and the stability of dispersed systems.

Foaming Behavior and Foam Stability Research

The ability of lauryl phosphate, diethanolamine salt to form and stabilize foams is a critical aspect of its functionality in many products. This behavior is governed by a complex interplay of factors at the air-water interface.

Foamability, the ability to form foam, and foam stability, the persistence of that foam, are influenced by several factors including surfactant concentration, temperature, and the presence of other components. For anionic surfactants, foamability generally increases with concentration up to the critical micelle concentration (CMC), above which it tends to level off. researchgate.net

The structure of the surfactant molecule itself is paramount. The long hydrocarbon tail of the lauryl group provides the necessary hydrophobicity to adsorb at the air-water interface, while the phosphate headgroup influences the packing and interactions at the interface. The presence of the diethanolamine counter-ion will also affect the solubility and packing of the surfactant molecules.

Electrolytes can have a profound effect on the foaming properties of anionic surfactants. The addition of simple salts like sodium chloride can increase foaming efficiency by reducing the electrostatic repulsion between the anionic headgroups of the lauryl phosphate molecules at the bubble surface. researchgate.net This allows for a more compact packing of the surfactant molecules, leading to a more rigid and stable foam film. The effectiveness of the cation in enhancing foaminess often follows the order Li⁺ < Na⁺ > Cs⁺ for monovalent cations. researchgate.net Divalent cations, such as Ca²⁺, can be even more effective at stabilizing foam films due to their stronger ability to screen charges and bridge surfactant molecules. researchgate.net

However, certain electrolytes can also act as foam suppressors. For instance, salts that form insoluble precipitates with the surfactant, such as barium chloride with sulfate-based surfactants, can drastically reduce foamability by removing the surfactant from the solution. mdpi.com

The table below shows the effect of different electrolytes on the foaming of Sodium Lauryl Sulfate (B86663), a representative anionic surfactant.

Table 2: Influence of Electrolytes on Anionic Surfactant Foaming

| Electrolyte | Concentration | Effect on Foaming | Reference |

|---|---|---|---|

| NaCl | Low | Increases foaming efficiency | researchgate.net |

| BaCl₂ | Stoichiometric | Suppresses foam | mdpi.com |

Impurities, especially hydrophobic ones like oils, can be detrimental to foam stability, a phenomenon known as foam inhibition. The oil droplets can enter the foam lamellae and spread at the air-water interface, leading to thinning and rupture of the foam film.

The primary mechanism of foam stabilization by surfactants like lauryl phosphate, diethanolamine salt is the reduction of the surface tension of the aqueous solution, which facilitates the creation of new surface area in the form of bubbles. Once the foam is formed, the adsorbed surfactant layer provides stability through several mechanisms:

Gibbs-Marangoni Effect: This is a crucial stabilizing effect. If a foam film is stretched, the local surfactant concentration at that spot decreases, leading to a local increase in surface tension. This gradient in surface tension pulls surfactant molecules from the surrounding area, along with underlying water, to the thinned spot, thus healing the film.

Surface Elasticity: The adsorbed surfactant layer imparts an elasticity to the bubble surface, making it more resilient to mechanical shocks and deformations.

Electrostatic and Steric Repulsion: For ionic surfactants like lauryl phosphate, diethanolamine salt, the charged headgroups create an electrical double layer at the surface of the foam films. The repulsion between the double layers of two adjacent bubble surfaces prevents them from getting too close and coalescing. The diethanolamine counter-ion will be part of this double layer.

Adsorption Phenomena at Solid-Liquid Interfaces

The adsorption of lauryl phosphate, diethanolamine salt onto solid surfaces is fundamental to its application in areas such as mineral flotation, where it can be used to selectively render mineral particles hydrophobic.

The adsorption of lauryl phosphate onto mineral surfaces is a key process in froth flotation, where it acts as a collector. Research on the adsorption of lauryl phosphate on bastnaesite, a rare earth mineral, has shown that it selectively adsorbs onto the mineral surface, significantly increasing its hydrophobicity. researchgate.net This adsorption is driven by the chemical interaction between the phosphate headgroup and the metal cations on the mineral surface. researchgate.net

Adsorption kinetics describe the rate at which the surfactant adsorbs onto the surface. This process is typically initially rapid as surfactant molecules adsorb onto the most accessible sites, and then slows down as the surface becomes more covered and molecules need to diffuse to less accessible sites.

An adsorption isotherm describes the equilibrium relationship between the concentration of the surfactant in the solution and the amount adsorbed on the solid surface at a constant temperature. For ionic surfactants, the isotherm often shows distinct regions. At low concentrations, adsorption is driven by electrostatic interactions between the charged surfactant headgroup and an oppositely charged mineral surface. As the concentration increases, the adsorbed surfactant molecules may begin to aggregate on the surface through hydrophobic interactions between their hydrocarbon tails, forming structures known as hemimicelles. This leads to a sharp increase in adsorption. At even higher concentrations, near the CMC, the surface may become saturated, and a plateau in the adsorption isotherm is reached. researchgate.net

The adsorption of lauryl phosphate on bastnaesite has been shown to be effective even at low concentrations. researchgate.netnih.gov The relationship between the adsorbed amount (adsorption density) and the resulting hydrophobicity (measured by contact angle) is a critical factor in its performance as a flotation collector.

Table 3: Adsorption and Flotation of Bastnaesite with Lauryl Phosphate

| Lauryl Phosphate Concentration (M) | Contact Angle (°) | Flotation Recovery (%) |

|---|---|---|

| 1 x 10⁻⁶ | ~30 | ~20 |

| 5 x 10⁻⁶ | ~50 | ~75 |

| 1 x 10⁻⁵ | ~65 | ~90 |

Data adapted from studies on the flotation of bastnaesite with lauryl phosphate, illustrating the relationship between concentration, hydrophobicity, and recovery. researchgate.net

Influence of pH on Adsorption Mechanisms (Chemisorption vs. Physisorption)

The adsorption of lauryl phosphate, diethanolamine salt at solid-liquid interfaces is a complex phenomenon governed by a combination of forces, the nature of which is significantly influenced by the solution's pH. The pH not only alters the surface charge of the adsorbent material but also affects the ionization state of the lauryl phosphate headgroup and the diethanolamine counter-ion. This interplay determines whether the adsorption is dominated by chemical bond formation (chemisorption) or weaker physical forces (physisorption).

Phosphate esters are anionic surfactants that can exist in different ionization states depending on the pH. venus-goa.comatamanchemicals.com At low pH, the phosphate group is protonated, reducing its negative charge. As the pH increases, the phosphate group deprotonates, becoming more anionic. This change in ionization directly impacts the electrostatic interactions between the surfactant and the surface. For many mineral surfaces, which often carry a pH-dependent surface charge, the adsorption of anionic surfactants tends to decrease as the pH increases above the point of zero charge (PZC) of the surface. researchgate.netd-nb.info This is due to increasing electrostatic repulsion between the negatively charged surfactant and the increasingly negative surface. researchgate.net

The transition between chemisorption and physisorption is not always distinct and can be viewed as a continuum. stackexchange.com However, the dominant mechanism can often be inferred from experimental conditions and kinetic models. coventry.ac.uk

Chemisorption involves the formation of strong, specific chemical bonds, such as covalent or ionic bonds, between the surfactant molecules and the adsorbent surface. solubilityofthings.comgoldapp.com.cn This process is typically characterized by:

High adsorption energy (typically 40-800 kJ/mol). solubilityofthings.com

Irreversibility or slow desorption. goldapp.com.cnfrontiersin.org

Formation of a monolayer on the surface. solubilityofthings.com

High specificity for certain surface sites. goldapp.com.cn

In the context of lauryl phosphate, diethanolamine salt, chemisorption is more likely to occur at lower pH values on surfaces with available cationic sites or through the formation of inner-sphere complexes. researchgate.net For instance, on metal oxide or carbonate surfaces, the phosphate headgroup can directly coordinate with metal cations on the surface, forming a strong chemical bond. This process is often highly dependent on the specific chemical nature of the surface.

Physisorption , in contrast, is driven by weaker, non-specific intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. solubilityofthings.comfrontiersin.org Key characteristics of physisorption include:

Low adsorption energy (typically 10-40 kJ/mol). solubilityofthings.com

Reversibility and rapid kinetics. solubilityofthings.com

Potential for multilayer formation. solubilityofthings.com

Lack of specificity. goldapp.com.cn

For lauryl phosphate, diethanolamine salt, physisorption mechanisms become more dominant at higher pH values, especially on surfaces where strong chemical bond formation is unfavorable. researchgate.net At these pH levels, adsorption may be driven by hydrogen bonding between the phosphate or diethanolamine moieties and the surface, or by hydrophobic interactions between the lauryl chains of adjacent adsorbed molecules, leading to the formation of surface aggregates like hemimicelles. researchgate.netd-nb.info

The influence of pH on the dominant adsorption mechanism is summarized in the table below, based on general principles for anionic phosphate surfactants.

| pH Range | Surface Charge (Typical for Oxides/Carbonates) | Likely Dominant Adsorption Mechanism | Primary Driving Forces |

| Low pH (< PZC) | Positive | Chemisorption | Electrostatic attraction, Inner-sphere complexation |

| Near PZC | Neutral | Mixed / Competitive | Electrostatic, Hydrogen bonding, Hydrophobic interactions |

| High pH (> PZC) | Negative | Physisorption | Hydrogen bonding, Hydrophobic interactions (chain-chain) |

This table presents a generalized model. The precise pH values and dominant mechanisms depend on the specific adsorbent material.

Kinetic studies can help elucidate the controlling mechanism. Adsorption processes that follow a pseudo-second-order kinetic model are often indicative of chemisorption, as the rate-limiting step is assumed to be the chemical reaction between the adsorbate and the surface sites. coventry.ac.uk

Interfacial Water Structure and Wetting Characteristics upon Adsorption

The adsorption of lauryl phosphate, diethanolamine salt onto a surface fundamentally alters the solid-liquid interface, leading to significant changes in the structure of interfacial water and the macroscopic wetting properties of the substrate. These changes are a direct consequence of the amphiphilic nature of the surfactant, which introduces both a hydrophilic (phosphate-diethanolamine headgroup) and a hydrophobic (lauryl tail) component to the interface.

Interfacial Water Structure: In the absence of the surfactant, the structure and orientation of water molecules at a solid surface are dictated by the surface's intrinsic properties, such as its charge and hydrophilicity. Upon adsorption of lauryl phosphate, the electrostatic field generated by the ionic phosphate headgroups imposes a new orientational preference on the adjacent water molecules. osu.edu

Molecular dynamics simulations and spectroscopic studies on similar phospholipid and alkyl phosphate systems have shown that the negatively charged phosphate groups strongly orient interfacial water molecules, with the water dipoles, on average, pointing toward the hydrophobic tails. osu.eduresearchgate.net This ordering effect can extend several molecular layers into the bulk water phase. osu.edu The diethanolamine counter-ion, being hydrophilic and capable of hydrogen bonding, also contributes to the structuring of water at the interface.

The arrangement of the lauryl chains also plays a crucial role. At low surface coverages, the alkyl tails may lie flat on the surface. As the surface concentration increases towards the critical micelle concentration (CMC), hydrophobic interactions between the chains cause them to align more perpendicularly to the surface. nih.gov This creates a dense, hydrophobic layer that effectively displaces the structured water layer that was initially in contact with the substrate. This displacement and restructuring of interfacial water is a key driver for changes in surface properties.

Wetting Characteristics: Wetting describes the ability of a liquid to maintain contact with a solid surface and is typically quantified by the contact angle. The adsorption of surfactants like lauryl phosphate can dramatically modify the wetting characteristics of a substrate, typically increasing its hydrophobicity.

The process can be understood as follows:

Initial State: A hydrophilic surface (low contact angle) is characterized by strong interactions with water molecules.

Surfactant Adsorption: The lauryl phosphate, diethanolamine salt adsorbs with its hydrophilic headgroup anchoring to the surface, potentially via electrostatic interactions or chemisorption.

Surface Conversion: The hydrophobic lauryl tails are oriented towards the aqueous phase. This effectively creates a new, low-energy, hydrocarbon-like surface.

Final State: The water is now in contact with the hydrophobic alkyl chains, leading to a significant increase in the contact angle and a decrease in the surface's wettability by water.

This modification of wetting is critical in numerous industrial applications. For example, in mineral flotation, the selective adsorption of surfactants onto specific mineral particles renders them hydrophobic, allowing them to attach to air bubbles and be separated. researchgate.net The effectiveness of this process is directly tied to the reduction in surface energy and the altered interfacial water structure caused by the adsorbed surfactant layer. researchgate.net The table below summarizes the expected changes in interfacial properties upon adsorption.

| Interfacial Property | Before Adsorption (on a hydrophilic surface) | After Adsorption of Lauryl Phosphate, Diethanolamine Salt |

| Surface Energy | High | Low |

| Water Contact Angle | Low (< 90°) | High (> 90°) |

| Wetting by Water | High (Hydrophilic) | Low (Hydrophobic) |

| Interfacial Water | Structured by substrate | Structured by surfactant headgroups and displaced by alkyl tails |

Chemical Interactions and System Dynamics

Interaction of Lauryl Phosphate (B84403), Diethanolamine (B148213) Salt with Metal Surfaces

Lauryl phosphate, diethanolamine salt, a type of alkyl phosphate ester, is recognized for its role in protecting metal surfaces from corrosion. Its effectiveness stems from its molecular structure, which allows it to interact with metal surfaces and form a protective barrier. The nature of this interaction and its compatibility with various metals are critical to its application as a corrosion inhibitor.

The primary mechanism by which lauryl phosphate, diethanolamine salt and similar phosphate esters inhibit corrosion is through adsorption onto the metal surface. This process involves the formation of a protective film that acts as a barrier, isolating the metal from the corrosive environment. The phosphate head of the molecule serves as an anchoring group that adsorbs onto the metal, while the lauryl (alkyl) tail creates a hydrophobic layer.

Key aspects of the inhibition mechanism include:

Film Formation: The inhibitor molecules adsorb on the metal, forming a surface film. This film can be a monolayer or a more complex structure, which physically blocks corrosive species from reaching the metal. iwakiair.com Phosphate esters have been shown to form short-chain polyphosphate glasses that create a protective film on bearing surfaces. mdpi.com

Adsorption Isotherm: The adsorption process often follows established models, such as the Langmuir isotherm. This indicates that the inhibitor molecules form a monolayer on the metal surface through a physical adsorption process. graco.com

Mixed Inhibition: Phosphate-based inhibitors can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) reactions of the corrosion process. iwakiair.com This is observed by a decrease in current density in both anodic and cathodic branches during electrochemical tests. graco.com The inhibitor molecules coat the metal surface, impeding the diffusion of oxygen and water molecules to the surface. iwakiair.com

The effectiveness of the inhibition is dependent on the ability of the compound to fill voids on the material's surface, which is a result of the atomic interaction between the inhibitor and the metal. barnwell.co.uk

The performance of lauryl phosphate, diethanolamine salt can be significantly enhanced when used in combination with other chemical compounds. This synergistic effect often results in a higher level of corrosion protection than either component could achieve alone.

With Phosphonates and Polymers: A notable synergistic effect is observed when alkanolamine phosphate esters are combined with phosphonates, such as amino tris (methylphosphonic acid), or low molecular weight polymers like polyacrylates. These combinations have been shown to effectively inhibit metal corrosion in water systems. nih.gov

With Amine Compounds: Research has shown that mixing phosphonates with amine substances can produce a synergistic inhibition effect against steel corrosion. mdpi.com This suggests that the diethanolamine salt component of the title compound may itself contribute to synergistic behavior.

With Amino Acids: Certain amino acids, such as glutamic acid (Glu) and taurine (Tau), have been found to synergistically interact with acidic corrosion inhibitors of the phosphonic acid type. mdpi.com These combinations can serve as ecologically attractive substitutes for traditional alkaline additives used with acidic corrosion inhibitors. mdpi.com

The table below summarizes research findings on the synergistic effects of phosphate-based inhibitors.

| Inhibitor Combination | Observation |

| Alkanolamine Phosphate Ester + Phosphonates/Polymers | Effective corrosion inhibition in water systems. nih.gov |

| Phosphonates + Amine Substances | Revealed a synergistic inhibition effect against steel corrosion. mdpi.com |

| Phosphonic Acids + Amino Acids (Glu, Tau) | Synergistic interaction, providing an alternative to traditional alkaline additives. mdpi.com |

Phosphate ester inhibitors, including lauryl phosphate, diethanolamine salt, demonstrate compatibility with a range of metals, offering protection through the formation of surface films. However, the effectiveness and nature of the interaction can vary depending on the metal substrate.

Carbon Steel: Phosphate esters are widely used and effective corrosion inhibitors for carbon steel in various environments, including those containing CO2 and O2. graco.com They form a protective adsorbed layer on the steel surface. graco.com

Stainless Steel: In high-temperature applications, phosphate esters react with stainless steel surfaces (e.g., 440C) to form a film containing phosphorus. mdpi.comresearchgate.net This deposition indicates a direct interaction and surface modification that contributes to protection. mdpi.comresearchgate.net

Aluminum Alloys: Phosphate-based inhibitors provide excellent corrosion inhibition for aluminum. They are known to prevent the discoloration or blackening that can occur during the processing of aluminum alloys. rqbchemical.comstle.org

Copper: Inorganic phosphates have been shown to be effective inhibitors for copper corrosion in aqueous solutions, including chlorinated tap water. researchgate.netresearchgate.net They work by forming a passivating layer, potentially of copper phosphate (Cu3(PO4)2), on the metal surface. researchgate.net

The following table provides a general overview of the compatibility of phosphate-based inhibitors with various metals.

| Metal | Compatibility/Effectiveness |

| Carbon Steel | Excellent: Widely used, forms a protective adsorbed layer. graco.com |

| Stainless Steel | Good: Forms a phosphorus-containing protective film, especially at elevated temperatures. mdpi.comresearchgate.net |

| Aluminum | Excellent: Prevents corrosion and discoloration. rqbchemical.comstle.org |

| Copper | Good: Forms a passivating surface layer. researchgate.netresearchgate.net |

Interaction with Other Chemical Species in Complex Systems

In formulated products, lauryl phosphate, diethanolamine salt coexists with a variety of other chemical species. Its interactions within these complex systems are crucial for formulation stability and performance, particularly its compatibility with other surfactants and its effect on the physical properties of the formulation.

As an anionic surfactant, the compatibility of lauryl phosphate, diethanolamine salt with other surfactants follows general principles of surfactant interactions.

Anionic Surfactants: It is inherently compatible with other anionic surfactants.

Nonionic Surfactants: Anionic surfactants are generally compatible with nonionic surfactants. researchgate.net These combinations are common in many formulations.

Amphoteric Surfactants: Amphoteric (or zwitterionic) surfactants show excellent compatibility with other surfactant types, including anionics. researchgate.netelpub.ru They can form mixed micelles, and their inclusion in formulations is often for performance benefits like improved mildness or foam characteristics. researchgate.net

Cationic Surfactants: Anionic surfactants are typically incompatible with cationic surfactants. researchgate.net When mixed, they can interact to form a salt complex, which may precipitate from the solution. sapub.org

The addition of lauryl phosphate, diethanolamine salt to a formulation can have a significant impact on its rheological properties, such as viscosity. These effects are primarily driven by interactions between surfactant molecules and other components in the system.

The interaction between different types of surfactants or between surfactants and polymers can lead to substantial changes in the viscosity of a solution. cetjournal.itbohrium.com Adding an anionic surfactant to a system containing nonionic or amphoteric surfactants, or to a polymer solution, often results in a viscosity increase. sapub.orgresearchgate.net This is due to the formation of larger, more structured aggregates like mixed micelles or polymer-surfactant complexes. sapub.orgcetjournal.it

For example, studies on mixed surfactant systems have shown that increasing the concentration of surfactants within a system leads to a notable increase in viscosity. sapub.orgresearchgate.net This phenomenon is critical in formulating products like shampoos, detergents, and creams where a desired viscosity is essential for consumer acceptance and product stability. nih.govresearchgate.net The table below illustrates the typical effect of surfactant concentration on the viscosity of a formulation.

| System | Change in Surfactant Concentration | Observed Effect on Viscosity |

| SLES/Betaine/DEA Liquid Soap | Increase of amphoteric and nonionic surfactants by 1% | Viscosity increased from 1428 to 65432 mPas. sapub.org |

| SLES/Betaine/APG Liquid Soap | Increase of amphoteric surfactant by 1.7% | Viscosity increased from 17.46 to 411 mPas. sapub.org |

Note: The data represents the general principle of viscosity increase in mixed surfactant systems and is not specific to Lauryl Phosphate, Diethanolamine Salt.

This viscosity-building effect allows formulators to control the thickness and flow properties of a product by adjusting the concentration and ratio of different surfactants. researchgate.net

Performance Evaluation in Industrial Chemical Processes

The industrial utility of Lauryl phosphate, diethanolamine salt is derived from its multifunctional nature, allowing it to serve critical roles in diverse chemical processes. Its performance as a collector in mineral beneficiation, a multifunctional additive in lubrication, and a versatile surfactant in cleaning formulations highlights its adaptability and effectiveness.

Application in Mineral Flotation (e.g., Barite Flotation)

In the field of mineral processing, froth flotation is a primary method for beneficiating ores like barite (BaSO₄). mdpi.com The efficiency of this process hinges on the performance of collector reagents, which selectively adsorb onto the target mineral's surface, rendering it hydrophobic for attachment to air bubbles. arkema.com Research has identified lauryl phosphate as a highly promising collector for barite flotation, demonstrating superior efficiency across a wide pH range compared to traditional fatty acid collectors like sodium oleate. mdpi.comresearchgate.net

Studies show that lauryl phosphate can be adsorbed on the barite surface at various pH levels, achieving high recovery rates even at low concentrations. mdpi.com A barite flotation recovery of 95% can be attained with a lauryl phosphate concentration of just 1 × 10⁻⁵ M. mdpi.com The adsorption mechanism is believed to be dependent on pH, functioning as chemisorption in mild and alkaline conditions (pH > 5.5) and as a combination of physisorption and chemisorption in acidic environments (pH < 5.5). mdpi.com This robust performance suggests lauryl phosphate is a potent potential collector for separating barite from other minerals. mdpi.comresearchgate.net

Barite Flotation Recovery with Lauryl Phosphate

Illustrates the flotation recovery percentage of barite as a function of lauryl phosphate concentration at different pH levels. Data indicates high recovery is achievable at low concentrations across acidic, neutral, and alkaline conditions.

| Lauryl Phosphate Concentration (M) | Recovery at pH 3.0 (%) | Recovery at pH 6.3 (%) | Recovery at pH 9.5 (%) |

|---|---|---|---|

| 1 × 10⁻⁷ | ~10 | ~25 | ~20 |

| 1 × 10⁻⁶ | ~20 | ~80 | ~85 |

| 5 × 10⁻⁶ | ~75 | ~95 | ~95 |

| 1 × 10⁻⁵ | 95 | 95 | 95 |

Functionality in Metalworking Fluids

In metalworking fluids, phosphate esters, including their diethanolamine salts, are recognized as highly effective multifunctional additives. stle.orgpcc.eu They are incorporated into formulations for soluble oils, semi-synthetic, and fully synthetic fluids to protect workpieces and machinery. evonik.com The diethanolamine component itself is a well-known corrosion inhibitor used in lubricants and metalworking fluids. bdmaee.nete-tarjome.com

The primary functions of lauryl phosphate, diethanolamine salt in these applications include providing lubricity, corrosion inhibition, and wetting. stle.org As lubricants, they exhibit excellent extreme pressure (EP) and anti-wear (AW) properties, which are crucial for protecting tools and surfaces during machining operations. pcc.eu Their corrosion inhibition capabilities extend to a variety of metals, including both ferrous and non-ferrous alloys like aluminum. stle.orgevonik.com Specifically, phosphate esters are noted for their ability to inhibit aluminum staining, a significant advantage in multi-metal machining environments. stle.orgstle.org Furthermore, they act as effective emulsifiers, contributing to the stability of oil-in-water emulsions common in metalworking fluids. pcc.eu

Key Functions of Lauryl Phosphate, Diethanolamine Salt in Metalworking Fluids

Summarizes the multifunctional performance attributes of the compound when used as an additive in metalworking fluid formulations.

| Functionality | Description | Applicable Metals |

|---|---|---|

| Corrosion Inhibition | Forms a protective film on the metal surface to prevent rust and corrosion. | Ferrous Metals (Steel, Iron), Non-Ferrous Metals (Aluminum). stle.orgevonik.com |

| Lubricity (EP/AW) | Reduces friction and wear between the tool and workpiece, especially under high pressure. | Ferrous and Non-Ferrous Metals. stle.orgpcc.eu |

| Emulsification | Helps to create and maintain a stable mixture of oil and water in the fluid. | N/A (Fluid Property) |

| Wetting | Lowers the surface tension of the fluid, allowing it to spread more effectively over metal surfaces. | Various Metal Surfaces. stle.orgpcc.eu |

| Stain Inhibition | Specifically prevents discoloration and staining on sensitive alloys. | Aluminum Alloys. stle.orgstle.org |

Role in Industrial Cleaning Formulations

Phosphate esters like lauryl phosphate, diethanolamine salt are a versatile class of surfactants used extensively in the formulation of industrial and institutional cleaners. lankem.com Their chemical structure allows for the design of multifunctional surfactants that provide a balance of properties for optimal performance in applications such as metal cleaning and hard surface detergency. pcc.eulankem.com

As anionic surfactants, they provide fundamental cleaning actions including detergency, wetting, emulsification, and dispersing of soils. lankem.com However, they also possess a unique combination of properties not commonly found in other anionic surfactants. lankem.com A key advantage is their high tolerance to electrolytes, which allows for the formulation of highly "built" detergents containing significant levels of caustic soda or silicates without requiring a separate hydrotrope to maintain stability. lankem.com Additionally, these phosphate esters can contribute lubricity and corrosion inhibition to the cleaning formulation, protecting surfaces during the cleaning process. lankem.com

Surfactant Properties of Phosphate Esters in Industrial Cleaners

Compares the standard surfactant properties with the unique, value-added attributes that phosphate esters bring to industrial cleaning formulations.

| Property Type | Specific Function | Benefit in Formulation |

|---|---|---|

| Common Surfactant Properties | Detergency | Effectively removes and suspends soils. lankem.com |

| Wetting | Allows the cleaning solution to penetrate and spread across surfaces. lankem.com | |

| Emulsification | Breaks down and suspends oily and greasy soils in the wash solution. lankem.com | |

| Dispersing | Prevents soil particles from re-depositing onto the cleaned surface. lankem.com | |

| Unique Phosphate Ester Properties | High Electrolyte Tolerance | Enables stable, highly concentrated alkaline or "built" cleaning products. lankem.com |

| Corrosion Inhibition | Provides protection for metal surfaces during cleaning. lankem.com | |

| Lubricity | Reduces friction, which can be beneficial in spray or mechanical cleaning systems. lankem.com |

Environmental Chemistry and Biodegradation Research

Environmental Distribution and Transport Pathways

The environmental fate of Lauryl phosphate (B84403), diethanolamine (B148213) salt is governed by its behavior in wastewater treatment systems, its transport in aquatic environments, and its interaction with soils and sediments. As a salt of diethanolamine, its environmental characteristics are influenced by the properties of both the lauryl phosphate anion and the diethanolamine cation.

Fate in Wastewater Treatment Systems

Wastewater treatment plants (WWTPs) are a primary gateway for the entry of surfactants like lauryl phosphate, diethanolamine salt into the environment. The diethanolamine (DEA) component of the salt is considered readily biodegradable. santos.com Studies using acclimatized sewage microorganisms from domestic waste treatment plants have shown that diethanolamine can be meaningfully oxidized. nih.govtdl.org The biodegradation process in WWTPs involves microbial populations breaking down the compound. nih.govtdl.org

Presence and Transport in Aquatic Environments (Surface Water, Groundwater)

Following treatment in WWTPs, residual amounts of the compound or its degradation byproducts may be discharged into aquatic environments. The high water solubility of diethanolamine suggests it will partition primarily to the water column. santos.com Its potential for bioconcentration in aquatic organisms is considered low. epa.gov

The transport in surface water is influenced by water flow and further biodegradation. While diethanolamine is readily biodegradable, its persistence can increase if it reaches environments with low microbial activity. santos.com Organophosphate esters are commonly detected in surface waters in Europe and North America. nih.gov The concentration of such surfactants in natural waters is a critical factor for aquatic life. nih.gov Chronic toxicity for some anionic surfactants has been suggested to occur at concentrations as low as 0.1 mg/L, while a concentration of 0.5 mg/L is considered essentially nontoxic for most aquatic species under most conditions. nih.gov There is a lack of specific monitoring data for lauryl phosphate, diethanolamine salt in groundwater.

Adsorption to Sediments and Soils

The tendency of a chemical to adsorb to soil and sediment is a key factor in its environmental mobility. Diethanolamine has a low potential to adsorb to soil. santos.com Based on a reported organic carbon-water (B12546825) partition coefficient (Koc) value, diethanolamine is expected to have very high mobility in soil. nih.gov However, with a pKa of approximately 8.9, diethanolamine will exist partially in its cationic form in the environment. santos.comnih.gov Cations generally exhibit stronger adsorption to soils, particularly those containing organic carbon and clay, than their neutral counterparts. nih.gov

Biodegradation Mechanisms and Kinetics

The breakdown of lauryl phosphate, diethanolamine salt in the environment is primarily driven by microbial activity. The rate and pathway of this biodegradation are crucial for determining its persistence and potential for environmental impact.

Microbial Degradation Pathways (e.g., Pseudomonas spp.)

Microbial degradation is the primary mechanism for the removal of both diethanolamine and organophosphate esters from the environment. tdl.orggdut.edu.cn Bacteria from the genus Pseudomonas have been identified as capable of degrading diethanolamine. nih.govtdl.org One study isolated a Pseudomonas species from an industrial cutting fluid that was able to use diethanolamine as a sole source of carbon and nitrogen. tdl.org The degradation of diethanolamine by these microbes is an oxidative process. nih.govtdl.org

The biodegradation of the organophosphate portion of the molecule also involves microbial action. The degradation of organophosphates often proceeds via enzymatic hydrolysis of the ester bonds. gdut.edu.cn For alkyl phosphate esters, this results in the formation of alcohols and phosphate. Specifically for lauryl phosphate, this would yield dodecanol (B89629) (lauryl alcohol) and phosphoric acid. These products can then be further utilized by microorganisms. nih.gov For example, fatty alcohols can be oxidized to fatty acids, which are then broken down through β-oxidation. nih.gov Certain bacteria, such as Klebsiella, have been associated with the biodegradation of nonhalogenated organophosphate esters in sludge cultures. gdut.edu.cn The presence of phosphate can also influence microbial activity; phosphate depletion has been shown to affect the regulatory systems of Pseudomonas aeruginosa. nih.gov

Evaluation of Degradation Rates Under Aerobic Conditions

The rate of biodegradation under aerobic conditions is a key indicator of a substance's environmental persistence. Diethanolamine is classified as readily biodegradable. santos.com In a standard OECD 301F test, it showed 93% degradation after 28 days, reaching 50% degradation in 7 days and 80% in 14 days. santos.com Another study reported 96% degradation after 10 days. santos.com

Interactive Data Table: Aerobic Biodegradation of Diethanolamine

| Test Type (Guideline) | Duration (days) | Degradation (%) | Source |

| OECD 301F | 7 | 50 | santos.com |

| OECD 301F | 14 | 80 | santos.com |

| OECD 301F | 28 | 93 | santos.com |

| DOC Die-Away | 10 | 96 | santos.com |

Interactive Data Table: First-Order Degradation of select Organophosphate Esters (OPEs) in Aerobic Sludge Culture

| Compound | Half-life (hours) | Initial Concentration | Source |

| Tris(phenyl) phosphate (TPHP) | 12.8 - 30.1 | Low/High | gdut.edu.cn |

| Tris(2-butoxyethyl) phosphate (TBOEP) | 49.5 | Not specified | gdut.edu.cn |

| Tris(n-butyl) phosphate (TNBP) | 99.0 | Not specified | gdut.edu.cn |

| Cresyl diphenyl phosphate (CDP) | 17.5 (0.943 d⁻¹) | 1 mg/L | researchgate.net |

Identification of Biodegradation Products

The biodegradation of lauryl phosphate, diethanolamine salt is anticipated to proceed through the enzymatic cleavage of the ester bond, a common pathway for the microbial degradation of organophosphate esters. This initial step, catalyzed by phosphatase enzymes, would release the constituent alcohol and the phosphorylated amine. libretexts.org Specifically, the hydrolysis of the P-O-C bond in the lauryl phosphate moiety is expected to yield lauryl alcohol and diethanolamine phosphate.

Table 1: Postulated Biodegradation Products of Lauryl Phosphate, Diethanolamine Salt

| Precursor Compound | Postulated Primary Biodegradation Products | Further Degradation Products |

| Lauryl phosphate, diethanolamine salt | Lauryl alcohol | Carbon dioxide, Water |

| Diethanolamine phosphate | Inorganic phosphate, Simpler amines, Ammonia, Carbon dioxide |

Factors Influencing Biodegradability (e.g., molecular structure, substituent effects)

The biodegradability of lauryl phosphate, diethanolamine salt is influenced by several key factors related to its molecular structure. The presence of a long, linear alkyl chain (the lauryl group) generally confers good biodegradability to surfactants. Microorganisms can readily metabolize linear alkyl chains through processes like β-oxidation. The length of the alkyl chain can play a role; for some surfactants, longer alkyl chains are degraded more rapidly. nih.gov

Physicochemical Transformation Processes in the Environment

Hydrolysis Kinetics and pH Dependence

The abiotic hydrolysis of lauryl phosphate, diethanolamine salt involves the cleavage of the phosphate ester bond. This reaction is subject to catalysis by both acid and base. nih.gov Generally, the rate of hydrolysis of phosphate esters is influenced by the pH of the surrounding medium. nih.gov For many organophosphate esters, hydrolysis rates can increase under both acidic and basic conditions compared to neutral pH.

While specific kinetic data for the hydrolysis of lauryl phosphate, diethanolamine salt is not extensively documented in the available literature, studies on other phosphate esters indicate that the half-life can vary significantly with pH. For instance, research on other phosphate esters has shown that hydrolysis can be significantly faster in alkaline conditions. nih.gov The hydrolysis of the P-O bond is a key abiotic degradation pathway for phosphate esters in the environment. cabidigitallibrary.org

Table 2: General Influence of pH on the Hydrolysis of Phosphate Esters

| pH Condition | General Effect on Hydrolysis Rate |

| Acidic (pH < 7) | Catalyzed hydrolysis can occur, though rates may be slower than under alkaline conditions for some esters. nih.gov |

| Neutral (pH ≈ 7) | Generally slower hydrolysis compared to acidic or alkaline conditions. nih.gov |

| Alkaline (pH > 7) | Base-catalyzed hydrolysis is often a significant degradation pathway, leading to increased reaction rates. nih.gov |

Photodegradation Studies

Direct and indirect photolysis can contribute to the environmental degradation of organic compounds. For lauryl phosphate, diethanolamine salt, photodegradation would involve the absorption of light energy, potentially leading to the cleavage of chemical bonds. While specific photodegradation studies on this particular salt are limited, research on related substances provides some insight.

The diethanolamine component, if released through hydrolysis, could be susceptible to photochemical degradation. The photodegradation of other organic molecules can be influenced by the presence of photosensitizers in the environment. cabidigitallibrary.org The lauryl phosphate portion itself, being an aliphatic phosphate ester, is not expected to be a strong absorber of environmentally relevant UV radiation. However, indirect photolytic processes, mediated by other substances in the water or soil, could play a role in its transformation.

Computational Chemistry and Molecular Modeling Studies

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of lauryl phosphate (B84403), diethanolamine (B148213) salt are fundamental to its function as a surfactant. Computational methods allow for a detailed exploration of its molecular geometry and energy landscapes.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. For lauryl phosphate, diethanolamine salt, DFT can be employed to understand the distribution of electrons within the molecule, identify reactive sites, and predict its chemical behavior.

DFT calculations can reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the lauryl phosphate anion and the diethanolamine cation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative Data from DFT Calculations on Surfactant Components

| Parameter | Lauryl Phosphate Anion (Predicted) | Diethanolamine Cation (Predicted) |

| HOMO Energy | -7.2 eV | -9.8 eV |

| LUMO Energy | -0.5 eV | 2.1 eV |

| HOMO-LUMO Gap | 6.7 eV | 11.9 eV |

| Dipole Moment | 5.4 D | 3.1 D |

| Most Negative Atomic Charges | Oxygen atoms of the phosphate group | Oxygen atoms of the hydroxyl groups |

| Most Positive Atomic Charges | Phosphorus atom | Nitrogen and hydrogen atoms of the amine group |

Note: The values in this table are representative and are based on typical results from DFT calculations on similar molecules. Actual values for lauryl phosphate, diethanolamine salt would require specific calculations.

The lauryl phosphate, diethanolamine salt molecule possesses significant conformational flexibility due to the rotatable bonds in the lauryl chain and the diethanolamine cation. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the energy landscape that governs the transitions between them.

Computational methods such as molecular mechanics (MM) and DFT can be used to perform a systematic search of the conformational space. By rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformation, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers.

For the lauryl chain, the all-trans conformation is generally the lowest in energy in a vacuum or nonpolar environment, leading to a linear structure. However, in an aqueous solution, the chain can adopt more compact, gauche conformations to minimize unfavorable interactions with water. The diethanolamine cation also has multiple conformers depending on the orientation of the hydroxyl groups. Understanding the preferred conformations is crucial for modeling the packing of these surfactant molecules at interfaces and in micelles.

Simulations of Interfacial Phenomena

The primary function of surfactants is to act at interfaces, such as the air-water or oil-water interface. Molecular dynamics (MD) simulations are a powerful technique to study the dynamic behavior of surfactant molecules at these interfaces.

MD simulations can model the process of surfactant adsorption at an interface. In a typical simulation, a box containing water and an immiscible phase (like oil or a vacuum for the air interface) is set up, and surfactant molecules are introduced into the water phase. Over the course of the simulation, the surfactant molecules, driven by their amphiphilic nature, will migrate to the interface.

These simulations can provide a detailed picture of the arrangement of lauryl phosphate, diethanolamine salt molecules at the interface. The phosphate head groups of the lauryl phosphate anions will orient towards the aqueous phase, interacting with water molecules and the diethanolamine cations. The hydrophobic lauryl tails will extend into the nonpolar phase. The diethanolamine cations will be located near the phosphate head groups, neutralizing the charge and participating in hydrogen bonding with water. MD simulations of various surfactants at interfaces have shown that the presence of the surfactant significantly reduces the interfacial tension. nih.gov

The presence of surfactant molecules at an interface significantly perturbs the structure of the surrounding water molecules. MD simulations can be used to analyze the radial distribution functions of water molecules around the surfactant head groups and tails, revealing the extent of hydration and the ordering of water.